1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine
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Overview
Description
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE is a complex organic compound that features a combination of several functional groups, including a nitrophenyl group, a thiazole ring, a pyrrolidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then coupled with a piperazine derivative that has been pre-functionalized with a pyrrolidine-1-sulfonyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or blocking of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Thiazole derivatives: Used in various medicinal applications, including anticancer and antimicrobial agents.
Uniqueness
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H21N5O4S2/c23-22(24)15-5-3-4-14(12-15)16-13-27-17(18-16)19-8-10-21(11-9-19)28(25,26)20-6-1-2-7-20/h3-5,12-13H,1-2,6-11H2 |
InChI Key |
HWPKIQQUHXTPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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